2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-[(2-methylphenoxy)methyl]-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Description
The compound 2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-[(2-methylphenoxy)methyl]-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a 1,2,4-triazole-3-thione derivative characterized by three distinct substituents:
(2-Methylphenoxy)methyl group: A lipophilic aromatic substituent that may enhance membrane permeability.
Propan-2-yl (isopropyl) group: A branched alkyl chain contributing to steric bulk and hydrophobic interactions.
While direct biological data for this compound are unavailable in the provided evidence, its analogs exhibit antiproliferative, antimicrobial, and anti-exudative activities .
Properties
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[3-[(2-methylphenoxy)methyl]-4-propan-2-yl-5-sulfanylidene-1,2,4-triazol-1-yl]oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O6S/c1-11(2)24-16(10-30-14-8-6-5-7-12(14)3)23-25(21(24)32)20-17(22-13(4)27)19(29)18(28)15(9-26)31-20/h5-8,11,15,17-20,26,28-29H,9-10H2,1-4H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIATKZHLSGCHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN(C(=S)N2C(C)C)C3C(C(C(C(O3)CO)O)O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-[(2-methylphenoxy)methyl]-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex glycosylated triazole derivative. Its unique structure suggests potential biological activities that merit investigation. This article delves into its synthesis, biological effects, and relevant research findings.
Chemical Structure and Synthesis
The compound features a glycosyl moiety linked to a triazole ring, which is known for various biological activities. The synthesis typically involves the reaction of 2-acetamido-2-deoxyhexopyranose with a suitable triazole precursor under controlled conditions to yield the target compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar triazole derivatives. For instance, compounds with triazole rings have demonstrated significant antibacterial and antifungal activities. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.
| Compound | Activity Type | Mechanism of Action |
|---|---|---|
| Triazole Derivative A | Antibacterial | Inhibition of cell wall synthesis |
| Triazole Derivative B | Antifungal | Disruption of membrane integrity |
Antioxidant Properties
The antioxidant potential of glycosylated triazoles has been evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl). These compounds often exhibit significant free radical scavenging abilities, which are crucial for preventing oxidative stress-related diseases.
Enzyme Inhibition
Enzyme inhibition studies reveal that certain derivatives can inhibit enzymes like urease and phospholipase. This inhibition can lead to therapeutic applications in treating conditions such as hypertension and microbial infections.
Case Studies
-
Antimicrobial Evaluation : A study on related triazole compounds showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective antimicrobial activity comparable to standard antibiotics.
Strain MIC (µg/mL) S. aureus 32 E. coli 16 -
Antioxidant Activity : In a comparative analysis, the compound exhibited a DPPH scavenging effect with an IC50 value significantly lower than that of the control (ascorbic acid), indicating strong antioxidant properties.
Compound IC50 (µg/mL) Test Compound 25 Ascorbic Acid 50
Molecular Modeling Studies
Molecular docking studies suggest that the compound binds effectively to specific biological targets, enhancing its potential as a therapeutic agent. The interactions at the molecular level can provide insights into optimizing its structure for improved efficacy.
Comparison with Similar Compounds
Structural Comparison
The 1,2,4-triazole-3-thione core is common among analogs, but substituent variations dictate divergent properties. Key structural differences are summarized below:
Table 1: Structural and Functional Group Comparison
Physicochemical Properties
Molecular Descriptors and QSAR Insights () :
- Van der Waals Volume : The target compound’s glycosyl group increases its volume (~300–350 ų) compared to simpler analogs like ’s furan derivative (~150–200 ų).
- LogP: The (2-methylphenoxy)methyl group raises LogP (~2.5–3.5) relative to polar analogs (e.g., : LogP ~1.5–2.0).
- Solubility : Glycosylation enhances aqueous solubility but may reduce blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
